
Samarium arsenide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Samarium arsenide is a binary inorganic compound composed of samarium and arsenic, with the chemical formula SmAs . It is known for its unique properties, including its use as a semiconductor and in photo-optic applications . The compound forms crystals in a cubic system and has a high melting point of 2257°C .
Vorbereitungsmethoden
Samarium arsenide can be synthesized by heating pure samarium and arsenic in a vacuum. The reaction is straightforward:
Sm+As→SmAs
This method involves heating the elements in a controlled environment to ensure the formation of the desired compound . Industrial production methods typically follow similar principles, focusing on maintaining high purity and precise reaction conditions to achieve consistent results.
Analyse Chemischer Reaktionen
Samarium arsenide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxygen, hydrogen, and halogens. For example, oxidation of this compound can lead to the formation of samarium oxide and arsenic trioxide:
4 SmAs+3 O2→2 Sm2O3+4 As2O3
Reduction reactions may involve hydrogen or other reducing agents to revert the compound to its elemental forms. Substitution reactions can occur with halogens, leading to the formation of various halide compounds .
Wissenschaftliche Forschungsanwendungen
Samarium arsenide has several scientific research applications due to its unique properties. In chemistry, it is used as a semiconductor material, contributing to advancements in electronic devices and optoelectronics . In biology and medicine, samarium compounds, including this compound, are explored for their potential in imaging and therapeutic applications . The compound’s ability to interact with various molecular targets makes it valuable in research focused on developing new diagnostic and treatment methods.
Wirkmechanismus
The mechanism by which samarium arsenide exerts its effects is primarily related to its semiconductor properties. The compound interacts with light and electrical fields, making it useful in photo-optic applications . In medical applications, samarium compounds target specific sites in the body, such as bone metastases, where they concentrate and provide therapeutic effects through radiation . The molecular pathways involved include the interaction with cellular structures and the emission of radiation to achieve the desired outcomes.
Vergleich Mit ähnlichen Verbindungen
Samarium arsenide can be compared with other similar compounds, such as neptunium arsenide and dysprosium arsenide . These compounds share similar structural properties but differ in their specific applications and reactivity. For instance, neptunium arsenide is also used in semiconductor applications, while dysprosium arsenide is explored for its magnetic properties
Conclusion
This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable material for scientific research and technological advancements.
Eigenschaften
CAS-Nummer |
12255-39-9 |
|---|---|
Molekularformel |
AsSm |
Molekulargewicht |
225.3 g/mol |
IUPAC-Name |
arsanylidynesamarium |
InChI |
InChI=1S/As.Sm |
InChI-Schlüssel |
GSRNJUWQQSVPNG-UHFFFAOYSA-N |
Kanonische SMILES |
[As]#[Sm] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


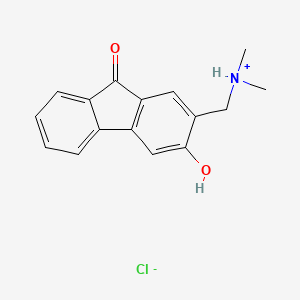
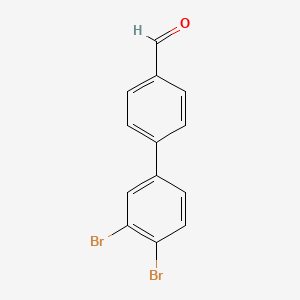
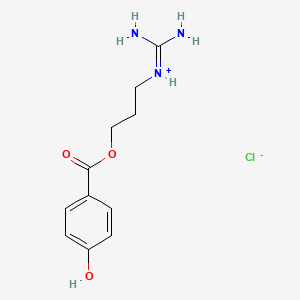

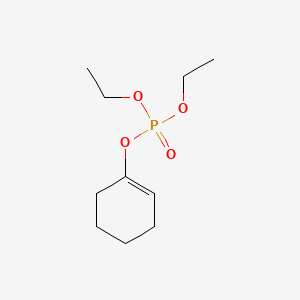
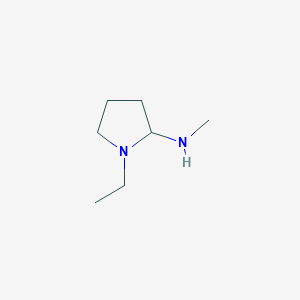
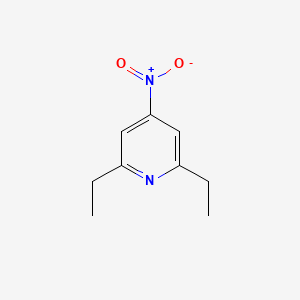
![2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde](/img/structure/B13744545.png)
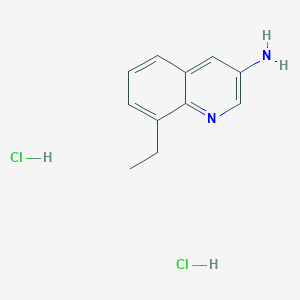

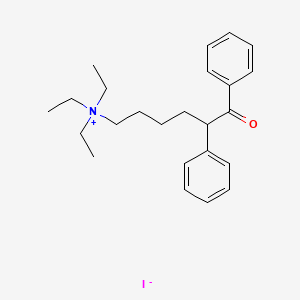
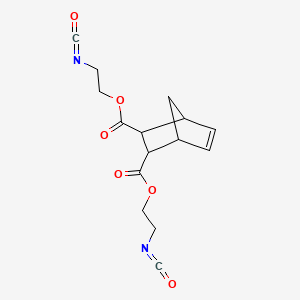
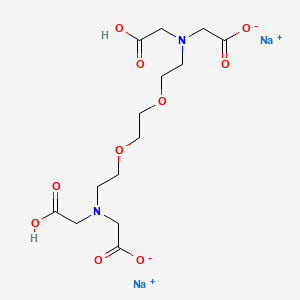
![2-[[2-[Bis(carboxymethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-hydroxyphosphoryl]oxypropyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B13744588.png)
